Cas no 6345-43-3 (4,6-dimethyl pyrimidine-4,6-dicarboxylate)

4,6-dimethyl pyrimidine-4,6-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- Dimethyl pyrimidine-4,6-dicarboxylate
- PYRIMIDINE-4,6-DICARBOXYLIC ACID DIMETHYL ESTER
- 4,6-PyriMidinedicarboxylic acid, 4,6-diMethyl ester
- Dimethyl 4,6-pyrimidinedicarboxylate
- 4,6-Bis-(carbomethoxy)-pyrimidin
- 4,6-dicarbomethoxypyrimidine
- 4,6-pyrimidine dicarboxylic acid dimethyl ester
- methyl 6-(methoxycarbonyl)pyrimidine-4-carboxylate
- Pyrimidin-4,6-dicarbonsaeure-dimethylester
- 4,6-DIMETHYL PYRIMIDINE-4,6-DICARBOXYLATE
- AK116342
- NSC44349
- AJTJKDWVSIIOIR-UHFFFAOYSA-N
- SBB059486
- PB12841
- AX8125465
- BB 0257619
- ST51044462
- P10328
- NSC-44349
- AKOS006344013
- CS-0045800
- DTXSID70286238
- NS-01932
- MFCD05864412
- SCHEMBL4000055
- NSC 44349
- 6345-43-3
- 4,6-Pyrimidinedicarboxylic acid, dimethyl ester
- DB-351211
- SY096892
- 4,6-dimethyl pyrimidine-4,6-dicarboxylate
-
- MDL: MFCD05864412
- インチ: 1S/C8H8N2O4/c1-13-7(11)5-3-6(8(12)14-2)10-4-9-5/h3-4H,1-2H3
- InChIKey: AJTJKDWVSIIOIR-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C(C1C([H])=C(C(=O)OC([H])([H])[H])N=C([H])N=1)=O
計算された属性
- せいみつぶんしりょう: 196.04800
- どういたいしつりょう: 196.048
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.4
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 密度みつど: 1.293
- ゆうかいてん: 78-79°C
- ふってん: 305.7°C at 760 mmHg
- フラッシュポイント: 138.7°C
- 屈折率: 1.518
- PSA: 78.38000
- LogP: 0.04980
4,6-dimethyl pyrimidine-4,6-dicarboxylate セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- リスク用語:R36/37/38
4,6-dimethyl pyrimidine-4,6-dicarboxylate 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4,6-dimethyl pyrimidine-4,6-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 045790-5g |
Dimethyl pyrimidine-4,6-dicarboxylate |
6345-43-3 | 95% | 5g |
£279.00 | 2022-03-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120232-25G |
4,6-dimethyl pyrimidine-4,6-dicarboxylate |
6345-43-3 | 97% | 25g |
¥ 5,029.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120232-50G |
4,6-dimethyl pyrimidine-4,6-dicarboxylate |
6345-43-3 | 97% | 50g |
¥ 9,550.00 | 2023-03-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FT380-200mg |
4,6-dimethyl pyrimidine-4,6-dicarboxylate |
6345-43-3 | 95% | 200mg |
208.0CNY | 2021-07-12 | |
Matrix Scientific | 122370-1g |
Dimethyl 4,6-pyrimidinedicarboxylate, 97.0% |
6345-43-3 | 97.0% | 1g |
$281.00 | 2023-09-06 | |
Chemenu | CM108350-5g |
4,6-dimethyl pyrimidine-4,6-dicarboxylate |
6345-43-3 | 95% | 5g |
$332 | 2021-08-06 | |
eNovation Chemicals LLC | D498627-5G |
4,6-dimethyl pyrimidine-4,6-dicarboxylate |
6345-43-3 | 97.0%+ | 5g |
$175 | 2024-07-21 | |
abcr | AB151193-5 g |
Dimethyl pyrimidine-4,6-dicarboxylate, 95%; . |
6345-43-3 | 95% | 5g |
€536.00 | 2023-05-09 | |
Chemenu | CM108350-5g |
4,6-dimethyl pyrimidine-4,6-dicarboxylate |
6345-43-3 | 95% | 5g |
$*** | 2023-05-30 | |
Alichem | A089004645-25g |
Dimethyl pyrimidine-4,6-dicarboxylate |
6345-43-3 | 95% | 25g |
$956.55 | 2023-09-01 |
4,6-dimethyl pyrimidine-4,6-dicarboxylate 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
4,6-dimethyl pyrimidine-4,6-dicarboxylateに関する追加情報
Professional Introduction to 4,6-dimethyl pyrimidine-4,6-dicarboxylate (CAS No: 6345-43-3)
4,6-dimethyl pyrimidine-4,6-dicarboxylate, with the chemical formula C₆H₆N₂O₄, is a significant intermediate in modern pharmaceutical and agrochemical research. This compound has garnered attention due to its versatile structural framework, which makes it a valuable precursor in the synthesis of various biologically active molecules. The presence of two carboxylate groups at the 4 and 6 positions of the pyrimidine ring introduces unique reactivity, enabling diverse functionalization strategies that are crucial for drug development.
The compound's molecular structure, featuring a pyrimidine core with methyl substituents at the 4 and 6 positions, contributes to its stability and compatibility with a wide range of chemical transformations. This stability is particularly advantageous in multi-step synthetic pathways where intermediate products must withstand harsh reaction conditions without degradation. The carboxylate groups further enhance its utility by providing sites for esterification, amidation, or coupling reactions, which are common in the construction of complex organic molecules.
In recent years, 4,6-dimethyl pyrimidine-4,6-dicarboxylate has been explored as a key building block in the synthesis of novel therapeutic agents. Its structural motif is reminiscent of natural products and pharmacophores found in various bioactive compounds. For instance, derivatives of this compound have been investigated for their potential in inhibiting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The ability to modify both the pyrimidine ring and the carboxylate groups allows researchers to fine-tune the physicochemical properties of the final product, optimizing solubility, bioavailability, and target specificity.
One notable application of 4,6-dimethyl pyrimidine-4,6-dicarboxylate is in the development of antiviral agents. The pyrimidine scaffold is a common feature in nucleoside analogs, which are known for their efficacy against viral infections. By incorporating this compound into drug design pipelines, scientists have been able to generate new candidates with improved pharmacokinetic profiles. Preliminary studies have demonstrated promising results in vitro, where modified derivatives exhibited inhibitory activity against certain viral proteases and polymerases. These findings underscore the importance of 4,6-dimethyl pyrimidine-4,6-dicarboxylate as a scaffold for antiviral drug discovery.
The agrochemical sector has also recognized the potential of 4,6-dimethyl pyrimidine-4,6-dicarboxylate as a precursor for developing novel pesticides and herbicides. Its structural features allow for the synthesis of compounds that can interact with biological targets in plants and pests. For example, derivatives have been shown to exhibit herbicidal activity by disrupting essential metabolic pathways in weeds. This has opened up new avenues for sustainable agriculture by providing farmers with effective tools to manage crop protection without relying on traditional chemical formulations.
The synthetic methodologies employed in the preparation of 4,6-dimethyl pyrimidine-4,6-dicarboxylate are another area of active research. Recent advancements in catalytic processes have enabled more efficient and environmentally friendly routes to this intermediate. For instance, transition metal-catalyzed cross-coupling reactions have been utilized to introduce functional groups at specific positions on the pyrimidine ring with high selectivity. These improvements not only reduce the environmental footprint of synthesis but also enhance scalability for industrial applications.
The role of computational chemistry in optimizing synthetic routes for 4,6-dimethyl pyrimidine-4,6-dicarboxylate cannot be overstated. Molecular modeling techniques have allowed researchers to predict reaction outcomes and identify optimal conditions before conducting experimental trials. This approach has significantly reduced time-to-market for new compounds by minimizing trial-and-error experimentation. Furthermore, machine learning algorithms are being increasingly employed to screen large libraries of potential derivatives rapidly, accelerating the discovery process.
Future directions in the study of 4,6-dimethyl pyrimidine-4,6-dicarboxylate include exploring its role in medicinal chemistry beyond traditional applications. Researchers are investigating its potential as a chiral building block for enantiopure drugs using asymmetric synthesis techniques. Additionally, its incorporation into materials science applications is being explored due to its ability to form coordination complexes with metal ions—a property that could be leveraged in catalysis or sensing technologies.
In conclusion,4, 6-DIMETHYL PYRIMIDINE-,4, 6-DICARBOXYLATE (CAS No: 6345-43-3) remains a cornerstone compound in pharmaceutical and agrochemical research due to its structural versatility and reactivity. Its contributions to drug discovery continue to evolve with advancements in synthetic chemistry and computational methods, offering exciting opportunities for innovation across multiple scientific disciplines.
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